molecular formula C18H17NO4 B2369084 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid CAS No. 1207203-37-9

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid

Cat. No.: B2369084
CAS No.: 1207203-37-9
M. Wt: 311.337
InChI Key: XHGAANLMEGVGMS-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H17NO4 It is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Free amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid can be compared with similar compounds such as:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of an azetidine ring.

    3-Formylphenylboronic acid: Shares the phenyl group but differs in functional groups and overall structure.

    4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with a different position of the formyl group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16(21)18(15-9-5-2-6-10-15)12-19(13-18)17(22)23-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGAANLMEGVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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